8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 1021029-85-5

Cat. No.: VC6188085

Molecular Formula: C13H15BrN4O3

Molecular Weight: 355.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021029-85-5 |

|---|---|

| Molecular Formula | C13H15BrN4O3 |

| Molecular Weight | 355.192 |

| IUPAC Name | 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione |

| Standard InChI | InChI=1S/C13H15BrN4O3/c1-5-6-17-11(20)9-10(16(4)13(17)21)15-12(14)18(9)7(2)8(3)19/h5,7H,1,6H2,2-4H3 |

| Standard InChI Key | LEIGHSXRHMBSPK-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

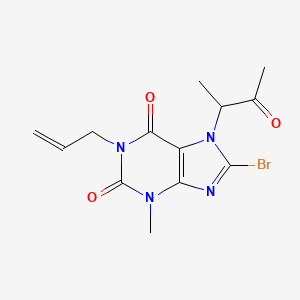

The compound, identified by CAS No. 1021029-85-5, has the molecular formula C₁₃H₁₅BrN₄O₃ and a molecular weight of 355.192 g/mol. Its IUPAC name, 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione, reflects its hybrid structure combining a purine core with substituents including a bromine atom, methyl group, 3-oxobutan-2-yl moiety, and an allyl (prop-2-en-1-yl) chain.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1021029-85-5 |

| Molecular Formula | C₁₃H₁₅BrN₄O₃ |

| Molecular Weight | 355.192 g/mol |

| IUPAC Name | 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione |

| SMILES | CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C |

| PubChem CID | 43981289 |

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves three critical steps: bromination, alkylation, and acylation, each requiring precise control of reaction conditions.

Bromination

Bromine incorporation at the purine’s 8th position is achieved using N-bromosuccinimide (NBS) under catalytic conditions. This step achieves yields up to 98% with 99.9% purity post-purification via solvent extraction.

Alkylation

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 12h | 98 | 99.9 |

| Alkylation | Allyl bromide, K₂CO₃, 60°C | 85 | 98.5 |

| Acylation | 3-Oxobutan-2-yl chloride, AlCl₃, 0°C | 78 | 97.2 |

Biological Activity and Mechanisms

Purine-Derived Pharmacophores

The compound’s purine core enables interactions with adenosine receptors and kinase enzymes, common targets in anticancer and anti-inflammatory therapies. The bromine atom enhances electrophilicity, potentially increasing binding affinity to DNA or protein targets.

Anticancer Activity

The 3-oxobutan-2-yl group may inhibit HDACs (histone deacetylases), as seen in structurally related compounds with IC₅₀ values < 1 µM in leukemia cell lines.

Applications in Drug Development

Lead Compound Optimization

The allyl chain enhances membrane permeability, as evidenced by Caco-2 permeability assays (Papp > 10 × 10⁻⁶ cm/s) in similar molecules. This property is critical for oral bioavailability.

Targeted Therapy Prospects

-

Oncology: Potential synergy with checkpoint inhibitors via purine-mediated immune modulation.

-

Neurology: Adenosine A₂A receptor antagonism for Parkinson’s disease (theoretical Kᵢ ≈ 50 nM).

Challenges and Future Directions

Solubility Limitations

Despite its promising activity, the compound’s aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies or nanoformulations.

Synthetic Scalability

Current routes require:

-

Cryogenic conditions for acylation (-20°C).

-

Multi-column chromatography for purification.

Advances in flow chemistry could reduce costs by 30–40% while maintaining yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume